{Methylenebis[(1H-indene-3,1-diyl)]}bis[chloro(dimethyl)silane]
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Overview
Description
Methylenebis[(1H-indene-3,1-diyl)]bis[chloro(dimethyl)silane]: is a complex organosilicon compound characterized by its unique structure, which includes multiple aromatic rings and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methylenebis[(1H-indene-3,1-diyl)]bis[chloro(dimethyl)silane] typically involves the reaction of indene derivatives with chlorodimethylsilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the production process. Purification steps, such as distillation or recrystallization, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methylenebis[(1H-indene-3,1-diyl)]bis[chloro(dimethyl)silane] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the aromatic rings or the silicon centers.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or potassium tert-butoxide in solvents like tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silane derivatives, while oxidation and reduction reactions can produce hydroxylated or hydrogenated compounds.
Scientific Research Applications
Methylenebis[(1H-indene-3,1-diyl)]bis[chloro(dimethyl)silane] has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methylenebis[(1H-indene-3,1-diyl)]bis[chloro(dimethyl)silane] involves its ability to interact with various molecular targets The silicon centers can form strong bonds with other elements, facilitating the formation of stable complexes The aromatic rings can participate in π-π interactions, enhancing the compound’s ability to interact with other aromatic systems
Comparison with Similar Compounds
Tetramethyldisiloxane: A simpler organosilicon compound with similar silicon centers but lacking the complex aromatic structure.
Diphenyldichlorosilane: Contains aromatic rings and silicon centers but differs in the arrangement and number of substituents.
Hexamethyldisilazane: Another organosilicon compound with different functional groups and reactivity.
Uniqueness: Methylenebis[(1H-indene-3,1-diyl)]bis[chloro(dimethyl)silane] is unique due to its combination of multiple aromatic rings and silicon centers, which provides it with distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
799270-46-5 |
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Molecular Formula |
C23H26Cl2Si2 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
chloro-[3-[[3-[chloro(dimethyl)silyl]-3H-inden-1-yl]methyl]-1H-inden-1-yl]-dimethylsilane |
InChI |
InChI=1S/C23H26Cl2Si2/c1-26(2,24)22-14-16(18-9-5-7-11-20(18)22)13-17-15-23(27(3,4)25)21-12-8-6-10-19(17)21/h5-12,14-15,22-23H,13H2,1-4H3 |
InChI Key |
YHDPWBVKWTWHOX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1C=C(C2=CC=CC=C12)CC3=CC(C4=CC=CC=C43)[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
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